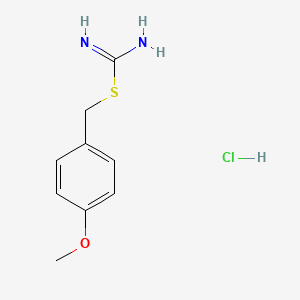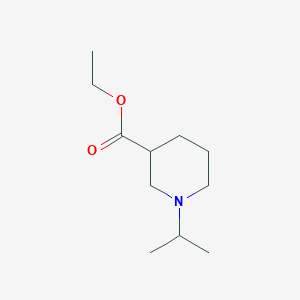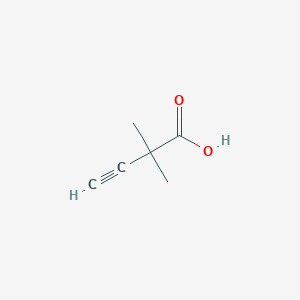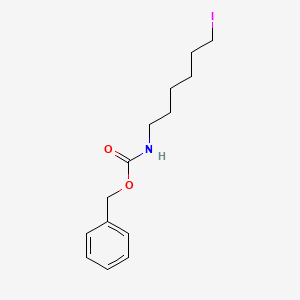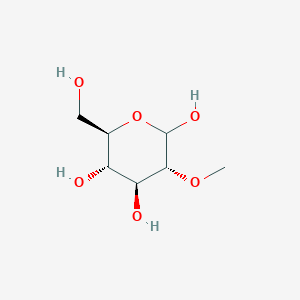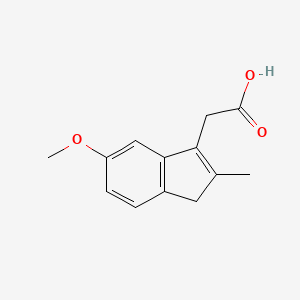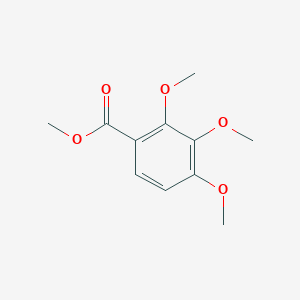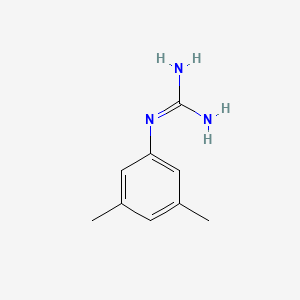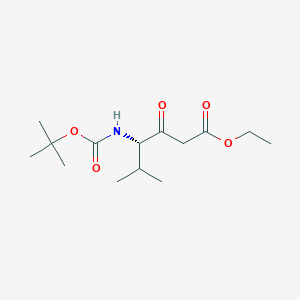
1,10-Decyldiphosphonic acid
概要
説明
1,10-Decyldiphosphonic acid, also known as 1,10-Decanediphosphonic acid or Decyl-1,10-diphosphonic acid, is a chemical compound with the empirical formula C10H24O6P2 . It has a molecular weight of 302.24 .
Synthesis Analysis
This compound is used in the modification of oxide surfaces and also in the synthesis of nanotube templates .Molecular Structure Analysis
The SMILES string of 1,10-Decyldiphosphonic acid isOP(O)(=O)CCCCCCCCCCP(O)(O)=O . The InChI is 1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16) . Physical And Chemical Properties Analysis
1,10-Decyldiphosphonic acid is a solid substance with a melting point of 198-203 °C .科学的研究の応用
Multilayer Film Development
1,10-Decyldiphosphonic acid has been utilized in the development of multilayer films on silicon and gold substrates. This application is significant in material science for creating functional coatings and surfaces. The process involves covalent attachment or adsorption of a phosphonic acid anchoring agent, followed by exposure to aqueous ZrOCl₂ and 1,10-decyldiphosphonic acid solutions. The resulting multilayer films are characterized by ellipsometry, XPS, and electrochemical measurements, indicating their continuous and effective coverage on substrates (Lee et al., 1988).
Vibrational Spectroscopy Studies
Research on 1-Decylphosphonic acid and its derivatives has provided insights into their structural and vibrational characteristics. This research is essential for understanding the properties of these compounds in various applications, including material science and chemistry. The studies involve IR and Raman spectroscopy, demonstrating the trans conformation of alkane chains in these compounds (Boczula et al., 2012).
Supramolecular Order in Combined Molecules
The combination of amphiphilic molecules like tetradecyl-phosphonic acid (TPA) with diphosphonate molecules such as 1,10-decyldiphosphonic acid (DdPA) leads to the formation of long-range ordered structures. This finding is pivotal in developing new technologies and applications where self-assembled molecules exhibit critical functionalities. The research shows the potential to build up structures deterministically for applications in coatings for chemical and biological studies, as well as in organic electronic applications (Machado et al., 2021).
Synthesis and Applications in Polymer Science
1,10-Decyldiphosphonic acid has been synthesized and used in the development of novel fatty acid derivatives of Etidronic acid. These studies are significant in the field of polymer science, contributing to the understanding and development of new materials with specific properties. The research offers insights into the solubility and reactivity of these compounds, which are crucial for their application in various industries (Turhanen & Vepsäläinen, 2005).
Photopolymerization and Adhesive Properties
1,10-Decyldiphosphonic acid derivatives have been investigated for their photopolymerization behavior and adhesive properties. These studies are essential in the development of self-etch adhesives and other polymer-based applications. Research in this area contributes to advancements in materials science, particularly in creating strong bonds between different materials (Tauscher et al., 2016).
Surface Functionalization
Research on the surface functionalization of nanoparticles using compounds like 1-Decylphosphonicacid demonstrates the compound's application in nanotechnology. This involves the modification of titanium dioxide nanoparticles, leading to the formation of stable, transparent dispersions. The functionalized nanoparticles are used to create nanocomposites with enhanced properties, like increased refractive index, demonstrating the potential of 1,10-Decyldiphosphonic acid in advanced material design (Ruiterkamp et al., 2011).
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
将来の方向性
作用機序
Target of Action
1,10-Decyldiphosphonic acid is primarily used in the modification of oxide surfaces . It plays a crucial role in the synthesis of nanotube templates . The compound’s primary targets are the oxide surfaces that it modifies.
Mode of Action
The compound interacts with oxide surfaces, leading to their modification . This interaction results in changes to the surface properties of the oxides, enabling them to serve as templates for the synthesis of nanotubes .
Biochemical Pathways
Its role in the synthesis of nanotube templates suggests that it may influence pathways related to material synthesis and surface modification .
Result of Action
The primary result of 1,10-Decyldiphosphonic acid’s action is the modification of oxide surfaces . This modification enables these surfaces to serve as templates for the synthesis of nanotubes . The molecular and cellular effects of this compound’s action are more relevant in the context of material science and nanotechnology than in biological systems.
特性
IUPAC Name |
10-phosphonodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQDAYSTSMCOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556271 | |
| Record name | Decane-1,10-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Decyldiphosphonic acid | |
CAS RN |
5943-21-5 | |
| Record name | Decane-1,10-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Decyldiphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,10-Decyldiphosphonic acid interact with surfaces and what kind of structures can it form?
A1: 1,10-Decyldiphosphonic acid exhibits strong affinity for metal oxide surfaces. [] This interaction leads to the formation of self-assembled monolayers (SAMs) on the surface. [] While the research doesn't delve into specific interaction mechanisms, it highlights the successful functionalization of aluminum oxide-coated nanopores with 1,10-Decyldiphosphonic acid SAMs. [] Furthermore, when combined with an amphiphilic molecule like tetradecylphosphonic acid, 1,10-Decyldiphosphonic acid can self-assemble into periodic structures with long-range order. These structures, consisting of three and five molecules of each compound, were observed using synchrotron X-ray diffraction. [] The specific arrangement and symmetry of these structures depend on the ratio of the two molecules used. []
Q2: What are the potential applications of 1,10-Decyldiphosphonic acid based on its self-assembly properties?
A2: The ability of 1,10-Decyldiphosphonic acid to form SAMs on metal oxide surfaces makes it a promising candidate for modifying nanopore properties. [] This modification can be used to control the interaction of biomolecules with the nanopore, opening possibilities for sensing applications. [] The formation of periodic structures with amphiphilic molecules also suggests potential applications in coatings for chemical and biological studies, as well as in engineering layers for organic electronics. [] This is because the controlled arrangement of molecules in these structures can lead to unique surface and bulk properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






